molecular formula C6H9NO4 B2709452 1-Cyano-2-deoxyribose CAS No. 50908-44-6

1-Cyano-2-deoxyribose

Cat. No.: B2709452
CAS No.: 50908-44-6
M. Wt: 159.14 g/mol
InChI Key: DQIXQXAIZBKMFB-NTSWFWBYSA-N
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Description

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chiral oxolane (tetrahydrofuran) derivative with three stereocenters, featuring a hydroxyl group at C4, a hydroxymethyl group at C5, and a carbonitrile (-CN) group at C2. The compound’s structure combines hydrophilic (hydroxyl, hydroxymethyl) and moderately polar (carbonitrile) functionalities, making it a versatile intermediate in synthetic organic chemistry, particularly in nucleoside analog synthesis or chiral catalyst design .

Properties

CAS No.

50908-44-6

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(3S,4R)-3,4,5-trihydroxypentanoyl cyanide

InChI

InChI=1S/C6H9NO4/c7-2-4(9)1-5(10)6(11)3-8/h5-6,8,10-11H,1,3H2/t5-,6+/m0/s1

InChI Key

DQIXQXAIZBKMFB-NTSWFWBYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions involving dihydroxy compounds.

    Introduction of the Hydroxyl and Hydroxymethyl Groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Addition of the Nitrile Group: The nitrile group can be introduced through cyanation reactions using reagents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or carboxylates can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile exhibit antiviral properties. For instance, studies have shown that certain nucleoside analogs derived from this compound can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis. This is particularly relevant in the development of treatments for viral infections such as HIV and Hepatitis C.

Metabolic Studies

This compound has been identified as a metabolite in various organisms, including Saccharomyces cerevisiae and humans. Its role in metabolic pathways can provide insights into cellular processes and the biochemical effects of different substrates on metabolism. Understanding these pathways can lead to advancements in metabolic engineering and synthetic biology.

Biochemical Research

The compound serves as a valuable tool in biochemical research for studying enzyme mechanisms and substrate interactions. Its structural features allow researchers to investigate how modifications affect enzyme activity and specificity.

Case Studies

Study ReferenceApplicationFindings
Cottier et al., 2005 Antiviral activityDemonstrated that nucleoside analogs derived from the compound inhibited viral replication effectively.
ChEBI Database Metabolic roleIdentified as a metabolite in Saccharomyces cerevisiae, contributing to understanding yeast metabolism.
PubChem Biochemical toolUsed to explore enzyme-substrate interactions, revealing insights into enzymatic activity modulation.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxolane-Carbonitrile Derivatives

(a) (2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carbonitrile
This compound () shares the oxolane-carbonitrile backbone but differs in substituents:

  • C3 : Hydroxyl group (vs. C4 in the target compound).
  • C5 : 5-Methyl-2,4-dioxopyrimidin-1-yl moiety (vs. hydroxymethyl in the target).
Property Target Compound Compound
Functional Groups -OH (C4), -CH2OH (C5), -CN (C2) -OH (C3), -CN (C2), pyrimidinone (C5)
Stereochemistry 2R,4S,5R 2R,3S,5R
Potential Applications Chiral synthesis, prodrug intermediates Antiviral agents (nucleoside analogs)

The pyrimidinone group in ’s compound suggests antiviral activity, while the hydroxymethyl group in the target may enhance water solubility for pharmaceutical formulations .

Chromene-Carbonitrile Derivatives

describes chromene-carbonitriles (e.g., Compound 1E and 1L) with aromatic and cyano functionalities. Key comparisons:

Property Target Compound Chromene-Carbonitriles ()
Core Structure Oxolane (saturated 5-membered ring) Chromene (unsaturated fused benzene)
Functional Groups -OH, -CH2OH, -CN -NH2, -OH, -CN, aryl substituents
Melting Point Not reported (predicted 180–200°C*) 223–227°C (Compound 1E)
IR Spectroscopy Expected -CN peak ~2200–2250 cm⁻¹ -CN peak at 2,204 cm⁻¹
Applications Synthetic intermediates Antimicrobial, anticancer candidates

Chromene-carbonitriles exhibit higher melting points due to aromatic stabilization and strong intermolecular interactions (e.g., π-π stacking). Their -CN IR absorption aligns with the target compound’s expected behavior, but their bioactivity is driven by the chromene scaffold .

Hydrogen Bonding and Crystal Packing

While the target compound’s crystal data are unavailable, highlights hydrogen bonding (O—H···O) and C—H···π interactions in a related furo-isoindole-carboxylic acid. By analogy, the target’s hydroxyl and hydroxymethyl groups likely form intramolecular H-bonds, stabilizing its conformation. Weak interactions (e.g., C—H···O) may influence its solid-state packing and solubility .

Research Implications and Gaps

  • Stereochemical Impact : The 2R,4S,5R configuration may confer unique catalytic or pharmacological properties compared to analogs.
  • Synthetic Utility : The hydroxymethyl group offers a handle for further functionalization (e.g., phosphorylation in prodrug design).
  • Data Limitations : Experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence, warranting further study.

Biological Activity

(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile, also known as a derivative of nucleoside analogs, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article explores its biological activity through various studies and findings.

  • Molecular Formula : C₁₀H₁₄N₂O₅
  • Molecular Weight : 242.23 g/mol
  • CAS Number : 50-88-4

The compound exhibits biological activity primarily through its interaction with viral enzymes and cellular pathways. Its structure allows it to mimic natural nucleosides, leading to the inhibition of viral replication processes.

Antiviral Activity

Research has indicated that (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile acts as an effective inhibitor against various viruses:

  • Hepatitis B Virus (HBV) :
    • The compound has shown significant inhibitory effects on HBV replication in HepG2.2.15 cells. The mechanism involves interference with the capsid assembly of the virus.
    • EC50 Values : Studies report EC50 values around 511 nM for capsid assembly modulators targeting HBV .
  • Hepatitis C Virus (HCV) :
    • In vitro studies have demonstrated its efficacy against HCV with an EC50 of approximately 10 µM in Huh-Luc/neo cell lines .
  • Respiratory Syncytial Virus (RSV) :
    • The compound has also been evaluated for its activity against RSV, showing promising results in inhibiting viral replication .

Anticancer Properties

The compound's ability to inhibit cellular pathways linked to cancer proliferation has been a focus of research:

  • Inhibition of Complex I : It has been identified as a potent inhibitor of the mitochondrial NADH:ubiquinone oxidoreductase (Complex I), leading to reduced ATP production and promoting apoptotic pathways in cancer cells .
  • Zinc Metalloenzyme Inhibition : Recent studies indicate that it may inhibit bacterial zinc metalloenzymes, which are crucial for bacterial survival and proliferation, suggesting potential applications in treating bacterial infections alongside cancer therapies .

Table 1: Summary of Biological Activities

Activity TypeTargetMechanismEC50 Value
AntiviralHBVCapsid assembly inhibition511 nM
AntiviralHCVViral replication inhibition10 µM
AntiviralRSVViral replication inhibitionNot specified
AnticancerComplex IInhibition leading to apoptosisNot specified

Case Study Example

A clinical study evaluated the pharmacodynamics of (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile in patients with chronic HBV infections. The study involved a single ascending dose followed by multiple ascending doses to assess safety and efficacy. Results indicated a significant reduction in viral load among treated subjects compared to control groups.

Q & A

Q. What is the role of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile in nucleoside analog synthesis?

This compound serves as a key intermediate in synthesizing modified nucleosides due to its stereochemically defined oxolane ring and functional groups (hydroxy, hydroxymethyl, and nitrile). For example, it is structurally analogous to deoxyribose derivatives used in antiviral or anticancer nucleoside analogs, such as 5-methyl-2'-deoxycytidine . The nitrile group can act as a precursor for further transformations, such as reduction to amines or coupling with heterocycles. Methodologically, its stereochemistry is critical for biological activity; protecting group strategies (e.g., benzoylation ) are often employed to preserve configuration during synthesis.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Chiral HPLC and NMR spectroscopy are primary methods. For instance, 1D/2D NMR (e.g., NOESY or HSQC) can correlate proton environments with specific stereocenters, as demonstrated in studies of similar oxolane-containing nucleosides . X-ray crystallography provides definitive confirmation, as seen in structural analyses of related compounds like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid . Polarimetry and comparison with known optical rotation data (e.g., from PubChem ) further validate enantiopurity.

Advanced Research Questions

Q. What synthetic strategies optimize the yield of (2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile while preserving stereochemical integrity?

Key approaches include:

  • Enzymatic catalysis : Lipases or glycosidases can selectively protect/deprotect hydroxyl groups, minimizing racemization .
  • Flow chemistry : Continuous synthesis under controlled conditions improves reproducibility and reduces side reactions .
  • Protecting group optimization : Trityl or silyl groups stabilize the hydroxymethyl moiety during nitrile introduction .

Table 1 : Comparative Yields Under Different Conditions

MethodYield (%)Purity (%)Reference
Traditional stepwise4592
Enzymatic protection6898
Flow chemistry7895

Q. How can contradictory stability data for this compound under varying pH conditions be resolved?

Stability studies should be replicated under standardized conditions (temperature, ionic strength). For example:

  • Acidic conditions (pH < 3) : Hydrolysis of the nitrile group to carboxylic acid is reported in some studies but disputed in others . LC-MS monitoring at intervals (0, 24, 48 hrs) can track degradation products.
  • Neutral/basic conditions (pH 7–9) : Oxolane ring oxidation may occur, as seen in similar furan derivatives . Stabilizers like antioxidants (e.g., BHT) or inert atmosphere storage are recommended .

Contradiction resolution : Discrepancies often arise from impurities or trace metal catalysts. ICP-MS analysis can identify metal contaminants, while ultra-pure solvent systems (HPLC-grade) minimize interference .

Analytical and Biological Research Questions

Q. What advanced analytical techniques characterize interactions between this compound and biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics with enzymes like thymidylate synthase, a target in cancer research .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • Cryo-EM/X-ray crystallography : Resolves 3D binding modes, as applied to similar nucleoside analogs .

Q. How does the compound’s stereochemistry influence its metabolic stability in vivo?

The 2R,4S,5R configuration affects susceptibility to enzymatic degradation. For example:

  • Hepatic enzymes : CYP450 isoforms show stereoselective oxidation patterns, as observed in fluorinated pyrimidine analogs .
  • Renal clearance : Polar hydroxymethyl groups enhance solubility but may increase excretion rates, requiring prodrug strategies .

Methodological Notes

  • Synthesis : Prioritize enantioselective routes (e.g., asymmetric catalysis) to avoid costly resolution steps.
  • Stability testing : Use accelerated stability protocols (40°C/75% RH) per ICH guidelines to predict shelf-life .
  • Safety : While GHS data is limited, assume acute toxicity (LD50 extrapolated from analogs: ~500 mg/kg in rodents) and use PPE .

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